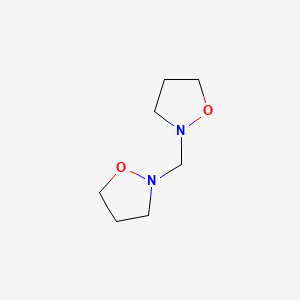
Di(isoxazolidin-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(isoxazolidin-2-yl)methane is a compound that features two isoxazolidine rings attached to a central methane carbon Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di(isoxazolidin-2-yl)methane typically involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions . This method provides a short and effective route to the desired compound. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the isoxazolidine rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di(isoxazolidin-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazolidine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Di(isoxazolidin-2-yl)methane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of di(isoxazolidin-2-yl)methane and its derivatives often involves interactions with biological targets, such as enzymes or receptors. For example, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, leading to the bacteriostatic or bactericidal effects observed with these compounds.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These are closely related to isoxazolidines and share similar biological activities, particularly as antibacterial agents.
Uniqueness
Di(isoxazolidin-2-yl)methane is unique due to its dual isoxazolidine rings, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
63489-62-3 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-(1,2-oxazolidin-2-ylmethyl)-1,2-oxazolidine |
InChI |
InChI=1S/C7H14N2O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7H2 |
Clave InChI |
FPZNJBANFIUKDO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(OC1)CN2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


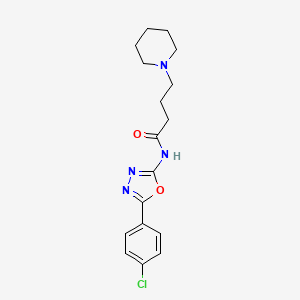


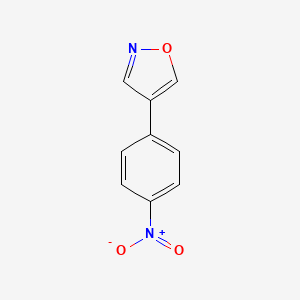
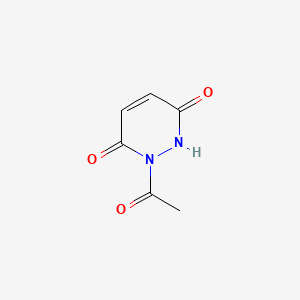

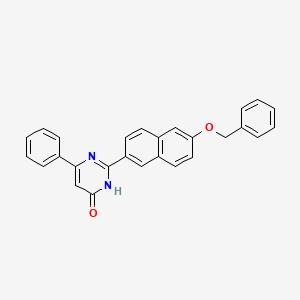
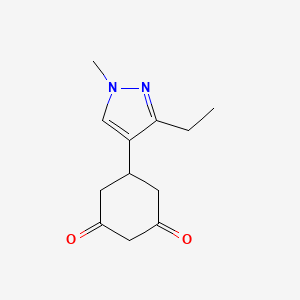
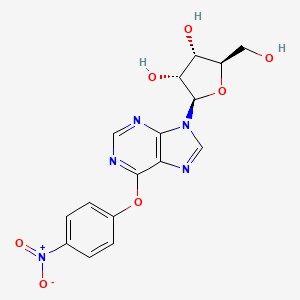

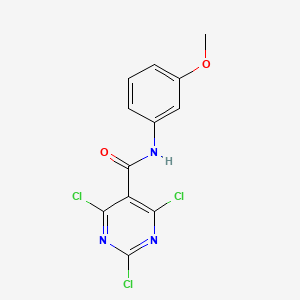


![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12914056.png)
